molecular formula C22H23N3O4 B7720458 N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide

Cat. No.: B7720458
M. Wt: 393.4 g/mol
InChI Key: IFXFUKLNNNMEKK-UHFFFAOYSA-N
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Description

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a hydroxy group, a methyl group, and a nitrobenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions: The hydroxy and methyl groups are introduced via electrophilic substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the quinoline derivative with 4-nitrobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. The presence of the quinoline ring system is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The nitrobenzamide moiety is particularly interesting for its role in enzyme inhibition and interaction with DNA.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. Additionally, the hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
  • N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide
  • N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-aminobenzamide

Uniqueness

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the hydroxy, methyl, and nitrobenzamide groups in the quinoline framework enhances its potential for diverse applications in scientific research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-4-11-24(22(27)16-7-9-19(10-8-16)25(28)29)14-18-13-17-6-5-15(2)12-20(17)23-21(18)26/h5-10,12-13H,3-4,11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXFUKLNNNMEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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